PRMT1 Inhibition Potency: RM-65 vs. AMI-1
RM-65 inhibits human PRMT1 with an IC50 of 55.4 µM, as determined in a cell-free assay [1]. While the comparator AMI-1 exhibits a lower (more potent) IC50 of 8.8 µM for the same target, this potency comes at the cost of broader polypharmacology . Therefore, the selection of RM-65 over AMI-1 is driven by the requirement for a more selective tool compound, not simply by potency.
| Evidence Dimension | In vitro inhibition of human PRMT1 |
|---|---|
| Target Compound Data | IC50 = 55.4 µM |
| Comparator Or Baseline | AMI-1: IC50 = 8.8 µM |
| Quantified Difference | AMI-1 is ~6.3-fold more potent against PRMT1 |
| Conditions | Cell-free biochemical assay |
Why This Matters
While less potent, RM-65's value proposition lies in its cleaner selectivity profile (see Evidence 2), which is critical for experiments where off-target PRMT inhibition by AMI-1 would confound results.
- [1] Spannhoff, A., Machmur, R., Heinke, R., Trojer, P., Bauer, I., Brosch, G., Schüle, R., Hanefeld, W., Sippl, W., & Jung, M. (2007). A novel arginine methyltransferase inhibitor with cellular activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4150–4153. View Source
